1-(三甲基甲硅烷基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

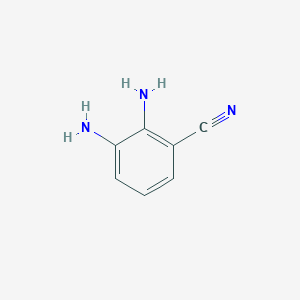

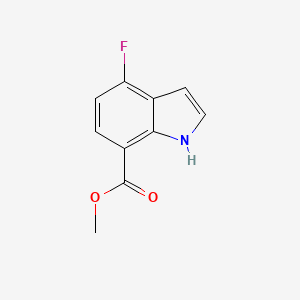

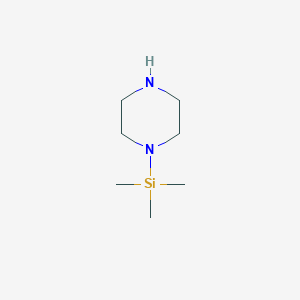

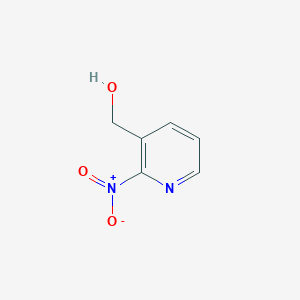

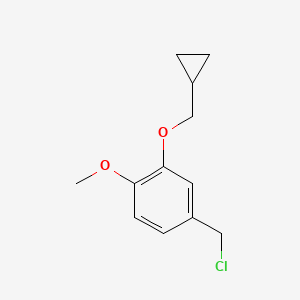

1-(Trimethylsilyl)piperazine is an organic compound with the molecular formula C7H18N2Si . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The molecular structure of 1-(Trimethylsilyl)piperazine consists of a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis

1-(Trimethylsilyl)piperazine has a molecular weight of 158.317 Da . More detailed physical and chemical properties could not be found in the search results.科学研究应用

Chemical Vapor Deposition (CVD) Precursor

1-(Trimethylsilyl)piperazine is utilized as a novel precursor for the synthesis of silicon carbonitride films by CVD. Its thermal stability and vapor pressure characteristics are crucial for the deposition process . The compound undergoes transformation in plasma conditions, leading to the formation of SiCN (H) films with significant optical properties, which are valuable for various industrial applications .

Medicine

In the medical field, derivatives of piperazine, which include the trimethylsilyl group, are explored for their potential as antimicrobial polymers . These compounds have shown promise in targeting bacterial membranes and could lead to new treatments for infections .

Materials Science

The application of 1-(Trimethylsilyl)piperazine in materials science is primarily linked to its role in creating thin films and coatings . These materials are studied for their electrical, optical, and mechanical properties, which can be tailored for specific uses in new devices .

Environmental Science

While direct applications in environmental science are not explicitly detailed in the search results, the use of 1-(Trimethylsilyl)piperazine in creating coatings and films could have implications for environmental monitoring and protection technologies .

Analytical Chemistry

In analytical chemistry, the focus is on the characterization of materials . The properties of 1-(Trimethylsilyl)piperazine-derived films, such as refractive index and optical bandgap, are of interest for developing new analytical methods and sensors .

Pharmacology

The piperazine structure is significant in pharmacology, where it is incorporated into various drugs. The trimethylsilyl group could potentially be used to modify the solubility and reactivity of piperazine-containing compounds, leading to new pharmaceutical applications .

Organic Synthesis

Piperazine derivatives, including those with trimethylsilyl groups, are valuable in organic synthesis. They serve as building blocks for creating complex molecules, which can be used in drug development and other chemical synthesis processes .

Biochemistry

In biochemistry, the study of 1-(Trimethylsilyl)piperazine is less about direct applications and more about understanding its interaction with biological systems . This knowledge can inform the design of biomaterials and biologically active molecules .

作用机制

Target of Action

1-(Trimethylsilyl)piperazine is a derivative of piperazine, a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule . The primary targets of piperazine derivatives are typically dependent on the therapeutic class of the drug in which they are used .

Mode of Action

For instance, some piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

Piperazine derivatives are known to affect various biochemical pathways depending on their specific structure and the therapeutic class of the drug in which they are used .

Pharmacokinetics

The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule . Piperazine derivatives are known to impact the physicochemical properties of the final molecule, such as basicity and solubility, which positively affect pharmacokinetics .

Result of Action

It has been reported that 1,4-bis-n,n-(trimethylsilyl)piperazine can be used as a precursor for the synthesis of silicon carbonitride films by chemical vapor deposition (cvd) .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 1-(Trimethylsilyl)piperazine. For instance, the transformation of 1,4-Bis-N,N-(trimethylsilyl)piperazine in low-power plasma conditions was investigated, and it was shown that the compound undergoes destruction, accompanied by H and CH elimination and CN formation .

未来方向

属性

IUPAC Name |

trimethyl(piperazin-1-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIIRNRRFVPFJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626286 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

540494-46-0 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)